2-Formyl-4-nitrophenylboronic acid pinacol ester
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Description
2-Formyl-4-nitrophenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C13H16BNO5 and its molecular weight is 277.083. The purity is usually 95%.
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Biological Activity
2-Formyl-4-nitrophenylboronic acid pinacol ester (CAS No. 1351054-91-5) is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This compound is characterized by a phenyl group substituted with a formyl and nitro group, along with a boronic acid moiety, which contributes to its reactivity and interaction with biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits properties typical of boronic acids, including the ability to form reversible complexes with diols, which is pivotal for its biological activity. The presence of the nitro group enhances its electrophilic character, potentially allowing it to interact with various biological targets.
The biological activity of this compound is largely attributed to its ability to form complexes with vicinal diols, which are commonly found in biomolecules such as carbohydrates and nucleic acids. This interaction can disrupt normal cellular processes by inhibiting enzyme function or altering metabolic pathways.
Target Interactions
- Enzyme Inhibition : The compound may inhibit enzymes that rely on diol interactions for their activity, such as glycosidases and proteases, leading to altered metabolic functions.
- Cell Signaling Modulation : By affecting boron-dependent signaling pathways, it can influence cellular responses, particularly in cancer biology where boron compounds have shown promise in targeting tumor cells.
Biological Activity Studies
Several studies have investigated the biological activity of boronic acids and their derivatives, including this compound. Here are some key findings:
Case Study 1: Anticancer Activity
In vitro studies have shown that certain boronic acid derivatives exhibit selective cytotoxicity against cancer cell lines. The mechanism involves the disruption of critical signaling pathways necessary for cancer cell proliferation. For instance, compounds similar to 2-formyl-4-nitrophenylboronic acid have been shown to induce apoptosis in breast cancer cells by inhibiting specific kinases involved in cell survival.
Case Study 2: Plant Biology
Research conducted on tobacco cells indicated that the application of boronic acids led to significant changes in cellular architecture, affecting cytoplasmic strand organization and cell wall integrity. This suggests potential applications in agricultural biotechnology where manipulating boron levels could enhance plant resilience or growth .
Properties
IUPAC Name |
5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)11-6-5-10(15(17)18)7-9(11)8-16/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXQJVCGMUZAQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.